![molecular formula C14H8F4O2 B580298 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid CAS No. 1179671-81-8](/img/structure/B580298.png)
2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is 1S/C14H8F4O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid include a molecular weight of 284.21. More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Endothelial Lipase Inhibition
This compound has been implicated in HDL metabolism and atherosclerotic plaque development . Inhibitors of endothelial lipase are proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease .
Quantitative Structure-Metabolism Relationships
It has been used in studies related to quantitative structure-metabolism relationships for substituted benzoic acids in rats, involving computational chemistry, NMR spectroscopy, and pattern recognition studies .
Steric and Electronic Properties Analysis
Molecular orbital and empirical methods have been utilized to determine computed steric and electronic properties of substituted benzoic acid derivatives, which may include this compound .
Safety and Hazards
2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is Endothelial Lipase (EL) . EL plays a significant role in High-Density Lipoprotein (HDL) metabolism and the development of atherosclerotic plaques .
Mode of Action
It is suggested that it acts as an inhibitor of el . By inhibiting EL, it potentially affects HDL metabolism and the formation of atherosclerotic plaques .
Biochemical Pathways
The compound’s action primarily affects the lipid metabolism pathway , specifically the metabolism of HDL . By inhibiting EL, it can alter the balance of lipids in the body, potentially reducing the risk of cardiovascular diseases associated with dyslipidemia .
Result of Action
The inhibition of EL by 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid can lead to changes in HDL metabolism and atherosclerotic plaque development . This could potentially result in a reduced risk of cardiovascular diseases related to dyslipidemia .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Exposure to air and moisture might affect its stability and efficacy .
properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKYUIBYXWKTRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681152 |
Source
|
Record name | 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1179671-81-8 |
Source
|
Record name | 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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